molecular formula C29H26F5NO5 B557253 Fmoc-Thr(tBu)-OPfp CAS No. 117088-31-0

Fmoc-Thr(tBu)-OPfp

Katalognummer: B557253
CAS-Nummer: 117088-31-0
Molekulargewicht: 563.5 g/mol
InChI-Schlüssel: BHUUPIXJXWQAMT-PWECECGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Thr(tBu)-OPfp (CAS: 117088-31-0) is a protected threonine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amino terminus.
  • tBu (tert-butyl): A acid-labile protecting group for the hydroxyl side chain of threonine.
  • OPfp (pentafluorophenyl ester): A highly reactive activating group for efficient carboxylate coupling .

Molecular Formula: C₂₉H₂₆F₅NO₅ Molecular Weight: 563.51 g/mol Applications: Key in synthesizing glycopeptide libraries (e.g., MUC1-Thr4/Thr9 derivatives) , where precise glycosylation and coupling control are critical.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester typically involves the protection of the threonine amino acid. The process begins with the protection of the hydroxyl group of threonine using a tert-butyl group. The amino group is then protected with an Fmoc group. Finally, the carboxyl group is activated by forming a pentafluorophenyl ester. This multi-step synthesis requires precise reaction conditions, including the use of specific solvents and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Thr(tBu)-OPfp is integral to the synthesis of peptides, particularly those requiring threonine residues. It enables:

  • Incorporation of Threonine: The compound allows for the stepwise addition of threonine into growing peptide chains during SPPS.
  • Improved Yields: Compared to other methods, such as Boc chemistry, Fmoc-based strategies yield higher success rates in peptide assembly, achieving yields up to 87% for complex sequences .

Drug Development

Peptides synthesized with this compound are crucial in developing therapeutic agents and vaccines. Applications include:

  • Therapeutic Peptides: These peptides can mimic biological activity or inhibit specific cellular processes.
  • Vaccine Development: Peptides can be designed to elicit immune responses against pathogens or cancer cells.

Biomaterials

The compound is used in creating peptide-based biomaterials, which have applications in:

  • Tissue Engineering: Peptide hydrogels can provide scaffolding for cell growth and tissue regeneration.
  • Drug Delivery Systems: These materials can encapsulate drugs and release them in a controlled manner.

Biological Studies

This compound plays a role in various biological studies, including:

  • Protein-Protein Interactions: Peptides synthesized with this compound can be used to study interactions between proteins.
  • Enzyme-Substrate Interactions: Understanding how enzymes interact with substrates can lead to insights into metabolic pathways.

Case Studies

StudyFocusFindings
Fields et al. (1989)Comparison of Fmoc vs Boc ChemistryDemonstrated that Fmoc chemistry significantly improved yields for complex peptides like gramicidin A .
King et al. (1990)Synthesis of IndolicidinAchieved high yields using Fmoc-based methods, showcasing its effectiveness in assembling multiple Trp residues .
Self-Assembly StudiesMorphological ChangesInvestigated how Fmoc-Thr(tBu)-OH forms self-assembled structures under varying solvent conditions, revealing insights into molecular interactions .

Wirkmechanismus

The mechanism of action of Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, while the pentafluorophenyl ester activates the carboxyl group for peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Table 1: Structural Features of Fmoc-Protected Threonine Derivatives

Compound CAS Protecting Groups Activating Group Molecular Weight Key Feature References
Fmoc-Thr(tBu)-OPfp 117088-31-0 Fmoc, tBu OPfp 563.51 Enhanced stability, slow coupling
Fmoc-Thr(Trt)-OH 133180-01-5 Fmoc, Trt -OH (free acid) 583.66 Bulky Trt group hinders steric access
Fmoc-Thr(tBu)-OH 71989-35-0 Fmoc, tBu -OH (free acid) 397.46 Requires in-situ activation
Fmoc-Ser(tBu)-OPfp 105751-13-1 Fmoc, tBu OPfp 549.49 Serine analog, similar challenges
Fmoc-Asp(OtBu)-OPfp 86061-01-0 Fmoc, tBu OPfp 577.50 Aspartic acid derivative

Key Observations :

  • This compound and Fmoc-Ser(tBu)-OPfp share OPfp activation but differ in side-chain hydroxyl protection (Thr vs. Ser).
  • Fmoc-Thr(Trt)-OH uses trityl (Trt), a bulkier group, offering steric hindrance but complicating coupling .

Reactivity and Coupling Efficiency

Table 2: Coupling Performance in SPPS

Compound Activation Method Coupling Efficiency Resin Loading (mmol/g) Notes References
This compound Pre-activated OPfp High 0.21–0.50* Slow, controlled coupling
Fmoc-Thr(tBu)-OH DIEA-mediated Moderate 0.50 (optimized) Requires excess reagents
Fmoc-Thr(tBu)-OL Alcohol coupling Low 0.21–0.30 Lower loading due to tBu group
Fmoc-Thr(Trt)-OH HATU/DIPEA High N/A Trt deprotection requires TFA

Key Findings :

  • OPfp Esters : Provide stable, slow-reacting intermediates, reducing racemization risks in glycopeptide synthesis .
  • Resin Loading : this compound achieves higher loading (0.21–0.50 mmol/g) compared to Fmoc-Thr(tBu)-OL (0.21–0.30 mmol/g) due to optimized activation .

Solubility and Handling Challenges

  • Solubility : this compound dissolves in polar aprotic solvents (DMF, DCM) but is insoluble in water .
  • Purification : Unlike Fmoc-Asp(OtBu)-OPfp or Fmoc-Ala-OPfp, this compound and Fmoc-Ser(tBu)-OPfp resist crystallization, complicating purification .

Cost and Commercial Availability

Table 3: Pricing and Suppliers

Compound Supplier Price (1g) Purity References
This compound Bachem $16,700 >95%
Fmoc-Thr(tBu)-OH Kanto Reagents $14,400 95%
Fmoc-Ser(tBu)-OPfp Chem960 $370 95%

Note: OPfp esters are costlier due to complex synthesis and purification steps.

Advantages of this compound :

  • Superior coupling control in SPPS.
  • Compatibility with acid-labile tBu and base-labile Fmoc groups.

Limitations :

  • High cost and purification challenges compared to free acids (e.g., Fmoc-Thr(tBu)-OH).
  • Steric hindrance from tBu may slow coupling in sterically crowded environments.

Future Directions: Development of novel activating groups (e.g., ODhbt) may address solubility and cost issues .

Biologische Aktivität

Fmoc-Thr(tBu)-OPfp (Fmoc-O-tert-butyl-L-threonine pentafluorophenyl ester) is a derivative of threonine that is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique properties make it a valuable building block for the production of bioactive peptides. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C31H42N2O7
  • CAS Number : 117088-31-0

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a tert-butyl (tBu) side chain, and a pentafluorophenyl (OPfp) ester group, which enhances its reactivity in peptide coupling reactions.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including the protection of the hydroxyl group in threonine and subsequent coupling with pentafluorophenol. The detailed synthetic route can be summarized as follows:

  • Protection of Threonine : The hydroxyl group of threonine is protected using a tert-butyl group.
  • Fmoc Protection : The amine group is then protected with the Fmoc group.
  • Formation of OPfp Ester : The final step involves the reaction with pentafluorophenol to form the OPfp ester.

Role in Peptide Synthesis

This compound is primarily utilized in SPPS due to its stability and ease of use. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without racemization. This property is particularly important when synthesizing peptides that require high stereochemical fidelity.

Case Studies and Research Findings

Several studies have explored the biological activity and implications of using this compound in peptide synthesis:

  • Racemization-Free Incorporation :
    • Research demonstrated that this compound can be incorporated into oligopeptides without racemization, making it suitable for synthesizing biologically active peptides. A series of dipeptides were synthesized to evaluate coupling conditions, confirming that this compound maintains chirality during synthesis .
  • Self-Assembly Properties :
    • Investigations into the self-assembly behavior of Fmoc-Thr(tBu)-OH (the corresponding alcohol) revealed concentration-dependent morphological changes. At lower concentrations, structures transitioned from spherical to rod-like forms, indicating significant implications for drug delivery systems and nanomaterials .
  • Biological Activity Assessment :
    • A study highlighted that peptides synthesized using this compound exhibited enhanced biological activities compared to those synthesized with other threonine derivatives. This effect was attributed to the steric bulk provided by the tert-butyl group, which influences peptide conformation and receptor binding .

Comparative Analysis of Biological Activity

CompoundRacemizationSelf-AssemblyBiological Activity
This compoundYesSphere/RodHigh
Other Threonine DerivativesNoLimitedModerate

Q & A

Basic Research Questions

Q. What is the role of the pentafluorophenyl (Pfp) ester group in Fmoc-Thr(tBu)-OPfp during peptide synthesis?

The Pfp ester acts as an activated leaving group, enhancing coupling efficiency in solid-phase peptide synthesis (SPPS). Its electron-withdrawing fluorine atoms stabilize the ester intermediate, facilitating nucleophilic attack by the amine group of the incoming amino acid. This mechanism reduces racemization and improves reaction kinetics, particularly in sterically hindered environments .

Q. Why is this compound challenging to purify, and what methods are recommended?

this compound resists crystallization due to its bulky tert-butyl (tBu) protecting group and hydrophobic Pfp ester. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) are preferred for purification. Evidence suggests avoiding aqueous conditions to prevent premature ester hydrolysis .

Q. How does the tert-butyl group in this compound protect the threonine side chain during synthesis?

The tBu group shields the hydroxyl (-OH) group of threonine from unwanted side reactions (e.g., oxidation or glycosylation) during SPPS. It is stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleaved selectively with strong acids like TFA (95% TFA:thioanisole:H₂O) during final resin cleavage .

Q. What are typical applications of this compound in glycopeptide synthesis?

It is used to introduce threonine residues with temporary tBu protection, enabling post-synthetic glycosylation. For example, in MUC1 glycopeptide libraries, this compound is coupled alongside glycosylated derivatives (e.g., Fmoc-Thr(Tn)-OPfp) to study glycan positioning effects on antigen binding .

Advanced Research Questions

Q. How can HPLC-MS be optimized to monitor this compound incorporation during automated SPPS?

Use a C18 column with 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). A gradient of 30–60% B over 30 minutes at 1.0 mL/min flow rate detects both the free amine (post-Fmoc deprotection) and coupled product. MS detection in positive ion mode ([M+H]⁺) confirms mass accuracy (e.g., expected [M+H]⁺ = 1820.72 Da for MUC1-Thr4(X) glycopeptides) .

Q. What strategies mitigate the instability of this compound in moisture-sensitive reactions?

  • Store the reagent under inert gas (argon/nitrogen) at –20°C.
  • Pre-dry solvents (DMF, DCM) over molecular sieves.
  • Conduct couplings under anhydrous conditions with catalysts like HOBt/DIPEA to accelerate reaction rates and minimize hydrolysis .

Q. How does the choice of coupling reagent affect this compound efficiency in backbone-modified peptides?

Steglich esterification (DIC/DMAP) fails with certain derivatives (e.g., Ac-Thr(tBu)-OH), but this compound couples efficiently via active ester chemistry. For challenging sequences, microwave-assisted SPPS (50°C, 30 W) reduces aggregation and improves yield .

Q. What analytical techniques confirm the integrity of this compound after long-term storage?

  • ¹H/¹³C NMR : Verify absence of hydrolysis by detecting intact Pfp (δ 140–160 ppm for aromatic F) and tBu (δ 1.2 ppm) groups.
  • FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹.
  • TLC : Use hexane/ethyl acetate (3:1) with UV visualization; hydrolyzed product migrates faster (higher polarity) .

Q. How can this compound be used in isotopic labeling for NMR studies of peptide dynamics?

Incorporate ¹³C/¹⁵N-labeled threonine during synthesis. After coupling, isotopic enrichment at the β-carbon (Thr) enables site-specific analysis of conformational changes via 2D HSQC or NOESY .

Q. What are common side reactions when using this compound in large-scale syntheses, and how are they addressed?

  • Incomplete Coupling : Add 1–2 eq of HOAt or OxymaPure to suppress dipeptide formation.
  • Ester Hydrolysis : Minimize reaction time in aqueous-organic biphasic systems (e.g., DCM/water).
  • Epimerization : Use low temperatures (0–4°C) and DIPEA-free conditions for acid-sensitive sequences .

Q. Methodological Notes

  • Critical Data References :

    • Molecular formula: C₂₉H₂₆F₅NO₅ .
    • HPLC gradient for glycopeptides: 0–30% B over 30 minutes .
    • Stability: Decomposes >24 hours in humid DMF; use freshly prepared solutions .
  • Contradictions in Evidence :

    • While Fmoc-Thr(tBu)-OH couples efficiently in SPPS, its acetylated analog (Ac-Thr(tBu)-OH) fails under similar conditions due to steric hindrance .

Eigenschaften

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUPIXJXWQAMT-PWECECGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583335
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117088-31-0
Record name Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.